molecular formula C9H10BrF2N B13647492 2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine

2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine

Cat. No.: B13647492
M. Wt: 250.08 g/mol
InChI Key: NOVULHYDQZXQFQ-UHFFFAOYSA-N
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Description

2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine is an organic compound that belongs to the class of halogenated aromatic amines This compound is characterized by the presence of bromine, methyl, and difluoro groups attached to an ethanamine backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine typically involves the bromination of 4-methylphenol followed by further functionalization. One common method involves the continuous bromination of p-cresol (4-methylphenol) using bromine in the presence of an inert solvent at low temperatures to achieve high selectivity and yield . The resulting 2-bromo-4-methylphenol can then be subjected to further reactions to introduce the difluoroethanamine moiety.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high efficiency and purity. Continuous flow reactors and advanced separation techniques are often employed to enhance the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Free Radical Reactions: The benzylic position is susceptible to free radical bromination.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the bromine atom.

Scientific Research Applications

2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-(2-Bromo-4-methylphenyl)-2,2-difluoroethanamine involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the difluoroethanamine moiety can influence its reactivity and binding affinity to various biological targets. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both bromine and difluoro groups, which impart distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C9H10BrF2N

Molecular Weight

250.08 g/mol

IUPAC Name

2-(2-bromo-4-methylphenyl)-2,2-difluoroethanamine

InChI

InChI=1S/C9H10BrF2N/c1-6-2-3-7(8(10)4-6)9(11,12)5-13/h2-4H,5,13H2,1H3

InChI Key

NOVULHYDQZXQFQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(CN)(F)F)Br

Origin of Product

United States

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